2'-Deoxy-2'-iodouridine
Description
Significance within Nucleoside Analog Research
The importance of 2'-Deoxy-2'-iodouridine in academic research stems primarily from its role as one of the pioneering nucleoside analogs with demonstrated biological activity. Its structural similarity to the natural nucleoside thymidine (B127349) allows it to be recognized by cellular and viral enzymes. lookchem.comtridhascholars.org Once phosphorylated within a cell, it can be incorporated into DNA during replication. cancer.gov However, the presence of a bulky iodine atom in place of the methyl group on the uracil (B121893) base disrupts the normal base-pairing and structure of the DNA, leading to the inhibition of DNA synthesis and viral replication. wikipedia.org
This mechanism forms the basis of its utility in several research areas:
Antiviral Research : It is recognized as an antiviral agent effective against DNA viruses, most notably Herpes Simplex Virus (HSV). lookchem.comcancer.govnih.gov Its ability to be incorporated into viral DNA makes it a model compound for studying the mechanisms of viral inhibition. tridhascholars.org
Cancer Research : The compound has been investigated for its potential as a radiosensitizer in cancer therapy. tridhascholars.org By incorporating into the DNA of cancer cells, it can make them more susceptible to damage from ionizing radiation. cancer.gov
Synthetic Chemistry : this compound serves as a crucial precursor in the synthesis of other modified pyrimidine (B1678525) nucleosides. fiu.edu The iodine atom at the C-5 position is a versatile functional group that can be replaced through various chemical reactions, such as metal-halogen exchange, to create a diverse library of novel nucleoside analogs for further study. nih.gov
Table 1: Research Applications of this compound
| Research Area | Mechanism of Action | Significance |
|---|---|---|
| Antiviral Studies | Acts as a thymidine analog; incorporated into viral DNA, disrupting replication. lookchem.comtridhascholars.orgwikipedia.org | One of the first effective antiviral agents, particularly against DNA viruses like HSV. nih.gov |
| Cancer Biology | Functions as a radiosensitizer by integrating into cellular DNA, increasing susceptibility to radiation. tridhascholars.orgcancer.gov | Potential to enhance the efficacy of radiation therapy in treating tumors. |
| Biochemical Synthesis | Serves as a versatile precursor for creating other C-5 substituted pyrimidine nucleosides. fiu.edunih.gov | Enables the development of new nucleoside analogs with potentially novel biological activities. |
Historical Context of its Discovery and Initial Research
The development of this compound is a landmark in the history of chemotherapy and antiviral drug discovery. The intellectual groundwork for its creation was laid in the 1950s following the elucidation of the DNA double helix, which sparked the idea that analogs of natural nucleosides could interfere with nucleic acid synthesis and thus inhibit the growth of cancer cells or the replication of viruses. nih.gov
The compound, also known by the name Idoxuridine (B1674378), was first synthesized by William Prusoff in the late 1950s. wikipedia.org It was initially developed and investigated as a potential anticancer drug. wikipedia.orgnih.gov However, its most significant impact came from its antiviral properties. In 1962, it became the first antiviral agent to be licensed, receiving approval from the U.S. Food and Drug Administration (FDA) for the topical treatment of herpes simplex keratitis, an infection of the eye. wikipedia.orgnih.gov This marked a pivotal moment, proving the principle that viral diseases could be successfully treated with targeted chemical agents. Early clinical and preclinical studies throughout the 1960s further established its activity against various DNA viruses. nih.govkarger.com
Table 2: Historical Timeline of this compound (Idoxuridine)
| Year | Event | Significance |
|---|---|---|
| Late 1950s | Synthesized by William Prusoff. wikipedia.org | Initially developed as an anticancer agent. wikipedia.org |
| 1961 | Initial clinical studies are published. nih.gov | Marks the beginning of its evaluation in therapeutic contexts. |
| 1962 | Licensed as the first antiviral drug (Idoxuridine). wikipedia.org | A breakthrough in medicine, establishing the field of antiviral chemotherapy. nih.gov |
| 1963 | Approved by the FDA for treating herpes simplex. nih.gov | Provided the first specific treatment for a viral infection. |
Classification as a Pyrimidine Nucleoside Analog
From a chemical standpoint, this compound is classified as a pyrimidine 2'-deoxyribonucleoside analog. lookchem.comebi.ac.uk This classification is based on its molecular structure, which consists of two main components:
A pyrimidine base : Specifically, it contains 5-iodouracil, which is a uracil molecule where the hydrogen atom at position 5 has been replaced by an iodine atom. lookchem.com
A deoxyribose sugar : The base is attached to a 2'-deoxy-D-ribofuranose sugar ring, which is the characteristic sugar found in DNA. ebi.ac.uk
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione wikipedia.org |
| Synonyms | Idoxuridine, IUdR, 5-Iodo-2'-deoxyuridine lookchem.comcancer.gov |
| Chemical Formula | C₉H₁₁IN₂O₅ broadpharm.com |
| Molar Mass | 354.100 g·mol⁻¹ wikipedia.org |
| CAS Number | 54-42-2 broadpharm.com |
| Appearance | White to slightly beige crystalline powder lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOKCWRUQHGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modifications of 2 Deoxy 2 Iodouridine
Classical Synthesis Pathways
The traditional approaches to synthesizing 2'-Deoxy-2'-iodouridine and its analogs often rely on multi-step procedures starting from readily available nucleosides like uridine (B1682114). These methods typically involve the protection of hydroxyl groups, activation of the 2'-position, and subsequent nucleophilic substitution.
General Synthetic Routes for this compound
Classical synthesis of 2'-deoxy-2'-halogenated uridines, including the 2'-iodo derivative, often begins with uridine. A common strategy involves the formation of a 2,2'-anhydro intermediate. For instance, uridine can be converted to 2,2'-anhydrouridine (B559692), which then undergoes ring-opening upon treatment with a hydrohalic acid, such as hydroiodic acid, to introduce the iodine at the 2'-position with an arabino configuration.
Another established route involves the activation of the 2'-hydroxyl group of a suitably protected uridine derivative, often by converting it into a good leaving group like a triflate (trifluoromethanesulfonyl) group. This 2'-O-triflyl intermediate is then susceptible to nucleophilic substitution (SN2 reaction) by an iodide salt, such as sodium iodide, to yield the 2'-iodo-2'-deoxyuridine (B1607440) derivative. nih.gov The stereochemical outcome of this reaction is typically an inversion of configuration at the C2' center, leading to the arabino configuration from a ribo precursor. The choice of protecting groups for the 3' and 5' hydroxyls is crucial to ensure solubility and prevent side reactions.
Advanced Synthesis Methodologies
More recent synthetic strategies employ advanced chemical techniques, including palladium-catalyzed reactions and highly specific halogenation methods, to improve yield, regioselectivity, and stereoselectivity. These methodologies allow for the direct and efficient modification of the nucleoside scaffold.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While extensively used for modifying the C5 position of pyrimidine (B1678525) nucleosides, their application at the 2'-position is also a key strategy for creating diverse analogs. mdpi.com
The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, is frequently applied to 5-iodo-2'-deoxyuridine to produce 5-alkynyl derivatives. nih.govrsc.orgnih.govwikipedia.orgmdpi.com This reaction typically uses a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine (B128534) (Et₃N). nih.govnih.govwikipedia.org For instance, the coupling of 5-iodo-2'-deoxyuridine with various terminal alkynes proceeds under mild conditions to yield a range of 5-alkynyl-2'-deoxyuridines. nih.gov
| Reactants | Catalyst System | Product | Yield | Reference |
| 5-iodo-2'-deoxyuridine, Cyclopropylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-(Cyclopropylethynyl)-2'-deoxyuridine | 80% | nih.gov |
| Diacetyl 5-iodo-2'-deoxyuridine, Diacetyl 5-ethynyl-2'-deoxyuridine (B1671113) | Pd(PPh₃)₄, CuI, Et₃N | Tetraacetyl ethynyl-bridged dimer of 2'-deoxyuridine (B118206) | 63% | nih.gov |
| 5-iodo-2'-deoxyuridine, 4-ethynyl-4'-methoxyphenylazobenzene | Pd(PPh₃)₄, CuI, Et₃N | 5-[4-(4-methoxyphenyl)diazenylphenyl]ethynyl-2'-deoxyuridine | - | mdpi.com |
The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgopenochem.orgnih.gov This reaction is also a valuable method for creating C-C bonds in nucleoside chemistry and is known for its tolerance of various functional groups. wikipedia.orgnih.gov The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the final product. openochem.orglibretexts.org While widely used, applications directly on this compound are less commonly documented than on its 5-iodo counterpart.
Regiospecific Halogenation and Derivatization Approaches
Achieving regiospecific introduction of iodine at the 2'-position is a critical challenge in nucleoside synthesis. One successful approach involves stabilizing a 2'-O-triflyl leaving group to prevent the spontaneous formation of a 2,2'-anhydro uridine intermediate. nih.gov By reducing the nucleophilicity of the O-2 oxygen through the introduction of an electron-withdrawing nitro group at the N-3 position of the uracil (B121893) base, SN2 displacement by a halide nucleophile is favored over intramolecular cyclization. nih.gov This strategy has been used to synthesize 2'-deoxy-2'-iodo arabinosyl uridine derivatives from 2',3',5'-tri-O-acetyl-5-iodouridine. nih.gov
Further derivatization of the resulting 2'-iodo nucleosides opens pathways to a variety of other 2'-substituted analogs. The iodine atom can be displaced by other nucleophiles or participate in further coupling reactions, making this compound a versatile intermediate for creating libraries of modified nucleosides.
Anhydro Analogue Synthesis
Anhydro nucleosides, particularly 2,2'-anhydrouridine, are crucial intermediates in the synthesis of 2'-modified nucleosides. ucla.edugoogle.combeilstein-journals.org These rigid bicyclic structures can be synthesized from uridine by treatment with reagents like diphenyl carbonate or trichloroacetonitrile. ucla.edugoogle.com The strained oxirane-like ring of the anhydro intermediate is susceptible to nucleophilic attack.
The synthesis of this compound can proceed via the ring-opening of a 2,2'-anhydrouridine derivative. Treating 2,2'-anhydrouridine with an iodide source under acidic conditions leads to the formation of the 2'-iodo-arabino-uridine derivative. Conversely, this compound can serve as a precursor for anhydro analogues under basic conditions that promote intramolecular cyclization. The 3'-hydroxyl can be used to direct intramolecular nucleophilic substitution at the 2'-position, allowing for regio- and stereoselective syntheses. ucla.edu
| Starting Material | Reagents | Product | Reference |
| Uridine | Diphenyl carbonate, NaHCO₃, DMF | 2,2'-Anhydrouridine | ucla.edugoogle.com |
| 5'-O-DMT-2,2'-anhydrouridine | Trichloroacetonitrile, Et₃N | Nucleoside trichloromethyl oxazoline | ucla.edu |
| 2,2'-Anhydrouridine | Hydrofluoric acid (HF) | 2'-Deoxy-2'-fluorouridine (B118953) | google.com |
Stereoselective Synthetic Approaches for Nucleoside Analogs
Controlling the stereochemistry at the C2' position is paramount in the synthesis of biologically active nucleoside analogs. Several stereoselective methods have been developed to synthesize 2-deoxy-2-iodo glycosides and nucleosides.
One effective strategy involves an iodine-induced cyclization of alkenyl sulfanyl (B85325) derivatives prepared from furanoses. This method yields phenyl 2-deoxy-2-iodo-1-thio-glycosides with high regio- and stereoselectivity. nih.gov These thioglycosides then act as efficient glycosyl donors in glycosylation reactions, affording 2-deoxy-2-iodo-glycosides where the new glycosidic bond is predominantly trans to the iodine atom at C-2. nih.gov
Another approach utilizes 2-deoxy-2-iodo-glucopyranosyl acetate (B1210297) donors for a highly stereoselective synthesis of 2-deoxy-β-glycosides. scilit.com Furthermore, the use of an N-nitro protecting group on the uracil base has proven effective in controlling the stereochemistry during the synthesis of 2'-halogenated arabinosyl nucleosides. This method prevents intramolecular cyclization and allows for a clean SN2 inversion at the 2'-position, yielding the desired arabino stereoisomer. nih.gov Such approaches are crucial as they circumvent issues of poor stereocontrol often encountered in traditional methods that involve the condensation of a modified sugar with a pyrimidine base. nih.gov
| Precursor Type | Key Reaction | Stereochemical Outcome | Reference |
| Alkenyl sulfanyl derivative (from furanose) | Iodine-induced cyclization | Iodine at C-2 is cis to the alkoxy at C-3 | nih.gov |
| Phenyl 2-deoxy-2-iodo-1-thio-glycoside | Glycosylation | Glycosidic bond is trans to the iodine at C-2 | nih.gov |
| 2'-O-Triflyl-uridine with N3-nitro protecting group | SN2 reaction with iodide | Inversion of configuration at C2' (ribo to arabino) | nih.gov |
Synthesis of Radiolabeled this compound and Analogs
The incorporation of radioisotopes into the this compound structure transforms it into a powerful probe for diagnostic imaging and radiotherapeutic applications. Different radioisotopes are chosen based on their decay characteristics and the intended application.
Radioiodination of this compound is a well-established process for creating diagnostic and therapeutic agents. The choice of iodine isotope depends on the desired application. nih.gov
[¹²⁵I]IUdR: Iodine-125 is an Auger electron emitter and is primarily used in preclinical research for autoradiography and in vitro cell proliferation assays. snmjournals.org
[¹³¹I]IUdR: Iodine-131 is a beta- and gamma-emitter, making it suitable for radiotherapy and SPECT (Single Photon Emission Computed Tomography) imaging. nih.gov
[¹²⁴I]IUdR: Iodine-124 is a positron emitter, used for PET (Positron Emission Tomography) imaging, which offers high sensitivity and quantitative capabilities. mdpi-res.comsemanticscholar.org
The most common method for radioiodination is electrophilic substitution on a precursor molecule. nih.gov A common precursor is 5-chloro- or 5-bromodeoxyuridine, where the halogen is replaced by a radioiodine isotope. Another efficient method is iododemetallation, for example, from a trimethylstannyl precursor, which allows for rapid and high-yield radiolabeling. snmjournals.org An instantaneous method involving the demercuration of a chloromercury precursor has also been developed, allowing for the rapid preparation of [¹²³I/¹²⁵I/¹³¹I]IUdR without the need for purification. nih.govresearchgate.net
| Radiolabeled Compound | Isotope | Primary Application |
| [¹²⁵I]IUdR | Iodine-125 | Preclinical Research, Autoradiography snmjournals.org |
| [¹³¹I]IUdR | Iodine-131 | Radiotherapy, SPECT Imaging nih.gov |
| [¹²⁴I]IUdR | Iodine-124 | PET Imaging mdpi-res.comsemanticscholar.org |
Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET imaging due to its favorable decay characteristics, including a short half-life of 110 minutes and low positron energy, which results in high-resolution images. rsc.orgnih.gov While direct fluorination of this compound is not the primary route, the synthesis of fluorinated analogs of IdU is a significant area of research for developing new PET tracers.
The general strategy involves the synthesis of a precursor molecule that can be readily labeled with [¹⁸F]fluoride. cardiff.ac.ukresearchgate.net This is typically achieved through nucleophilic substitution, where a good leaving group, such as a tosylate or nosylate (B8438820), is displaced by [¹⁸F]fluoride. researchgate.net For example, a nosylate precursor of 2'-deoxy-2'-fluorouridine has been synthesized and successfully labeled with [¹⁸F]fluoride to produce 2'-deoxy-2'-[¹⁸F]fluorouridine. researchgate.net
The development of [¹⁸F]-labeled nucleoside analogs, including those related to IdU, is a key focus in the quest for more effective PET imaging agents for oncology and other fields. cardiff.ac.uk
Molecular Mechanisms of Action for 2 Deoxy 2 Iodouridine and Its Analogs
Interference with Nucleic Acid Metabolism
The primary mechanism by which 2'-Deoxy-2'-iodouridine (IdUrd) and its analogs exert their therapeutic effects is through interference with the normal processes of nucleic acid metabolism. As analogs of the natural nucleoside thymidine (B127349), these compounds can enter cellular metabolic pathways, leading to the disruption of DNA synthesis and function.
This compound acts as a potent inhibitor of DNA synthesis. ebi.ac.uk This inhibition is a cornerstone of its antiviral and anticancer properties. biosynth.com As a structural analog of thymidine, IdUrd can compete with the natural nucleoside for the active sites of enzymes crucial for DNA replication. nih.govnih.gov Once inside the cell, IdUrd is phosphorylated to its active triphosphate form. lookchem.com This triphosphate derivative then acts as a competitive inhibitor of DNA polymerase, an enzyme essential for the synthesis of new DNA strands. nih.govdrugbank.com By binding to the polymerase, it prevents the incorporation of the natural nucleotide, thymidine triphosphate, thereby halting the elongation of the DNA chain. This disruption of DNA synthesis is particularly detrimental to rapidly replicating entities such as viruses and cancer cells. lookchem.comevitachem.com
The inhibition of thymidylate synthase is another pathway through which some analogs of 2'-deoxyuridine (B118206) can disrupt DNA synthesis. evitachem.com For instance, 5-nitro-2'-deoxyuridine (B1199023) has been shown to inhibit this enzyme after being converted to its monophosphate form. evitachem.com This leads to a depletion of deoxynucleoside triphosphate pools, which is a characteristic feature of dTMP synthetase inhibition and ultimately suppresses tumor cell growth. evitachem.com
Beyond the competitive inhibition of enzymes, this compound can be incorporated into the genomic DNA of both host cells and viruses. nih.govdrugbank.combiosynth.com This incorporation occurs because DNA polymerases can mistakenly recognize the triphosphate form of IdUrd as the natural thymidine triphosphate and insert it into the growing DNA strand. tridhascholars.org
The consequences of this incorporation are significant and detrimental to the cell or virus. The presence of the large iodine atom on the uracil (B121893) base can lead to several issues:
Altered DNA Structure and Stability: The substitution of the methyl group of thymine (B56734) with an iodine atom can alter the local conformation of the DNA helix. This can affect the binding of proteins that recognize specific DNA sequences.
Faulty Transcription: When the altered DNA is used as a template for transcription into RNA, the presence of IdUrd can lead to errors in the resulting RNA molecule, which in turn can result in the synthesis of non-functional proteins. tridhascholars.org
Increased DNA Strand Breakage: DNA containing IdUrd is more susceptible to strand breakage. lookchem.com This can trigger DNA damage response pathways and, if the damage is extensive, lead to programmed cell death (apoptosis).
Impaired Viral Replication: In the context of viral infections, the incorporation of IdUrd into the viral genome results in the production of faulty viral particles that are unable to replicate effectively or infect new cells. drugbank.com
Studies have demonstrated the direct incorporation of IdUrd into the DNA of granulocytes in patients undergoing treatment, with the level of substitution correlating with therapeutic effects and toxicity. nih.gov Research has also shown that co-administration of thymidylate synthetase inhibitors can enhance the incorporation of IdUrd into the DNA of tumor cells. nih.gov
DNA Synthesis Inhibition Pathways
Enzymatic Interactions and Activation
The biological activity of this compound is dependent on its metabolic activation within the cell. This activation is a multi-step process initiated by cellular or viral enzymes.
The first and rate-limiting step in the activation of this compound is its phosphorylation to this compound monophosphate. This reaction is catalyzed by nucleoside kinases, with thymidine kinase (TK) being the primary enzyme involved. lookchem.comwikipedia.org There are two main forms of thymidine kinase in mammalian cells: a cytosolic form (TK1) and a mitochondrial form (TK2). prospecbio.com Some viruses, such as herpes simplex virus (HSV), encode their own thymidine kinase, which often has a broader substrate specificity than the cellular enzymes. researchgate.net
| Compound | Phosphorylating Enzyme | Relative Phosphorylation Potency | Reference |
| 5-125I-iodo-2′-deoxyuridine (IUdR) | Nucleoside Kinases | 1.00 | snmjournals.org |
| 5-125I-iodo-4′-thio-2′-deoxyuridine (ITdU) | Nucleoside Kinases | 0.50 | snmjournals.org |
| 5-125I-iodo-1-(4-thio-β-D-arabinofuranosyl)uracil (ITAU) | Nucleoside Kinases | <0.01 | snmjournals.org |
Once phosphorylated to its triphosphate form, this compound triphosphate directly targets viral DNA polymerase. It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the newly synthesized viral DNA. nih.govdrugbank.com The incorporation of IdUrd into the viral genome leads to a non-functional DNA, thereby inhibiting viral replication.
Thymidine phosphorylase (TP) is another enzyme that can interact with this compound. creative-enzymes.com TP is involved in the catabolism of thymidine, and it can also cleave the glycosidic bond of IdUrd, leading to its inactivation. snmjournals.org However, some analogs of IdUrd have been designed to be resistant to this phosphorolytic cleavage, which can enhance their metabolic stability and therapeutic potential. snmjournals.org Conversely, TP can also be involved in the activation of certain prodrugs. cellsignal.com
Nucleoside Kinase Phosphorylation Pathways (e.g., Thymidine Kinase)
Cellular Effects Induced by this compound
The molecular interactions of this compound ultimately translate into a range of cellular effects. The primary consequence of its mechanism of action is the induction of cytotoxicity, particularly in rapidly dividing cells like cancer cells and virus-infected cells. biosynth.com
The inhibition of DNA synthesis and the incorporation of the analog into DNA lead to the activation of cellular stress responses and DNA damage pathways. lookchem.com This can result in cell cycle arrest, preventing the cells from progressing through the division cycle. If the DNA damage is too severe to be repaired, the cell will undergo apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.com
In the context of antiviral therapy, the cellular effects are targeted at virus-infected cells. By interfering with viral DNA replication, IdUrd prevents the production of new infectious virus particles, thereby limiting the spread of the infection. lookchem.combiosynth.com
Furthermore, the incorporation of IdUrd into DNA can act as a radiosensitizer, making cancer cells more susceptible to the damaging effects of radiation therapy. tridhascholars.org This is because the altered DNA is more prone to radiation-induced damage.
Apoptosis Induction Mechanisms
The cytotoxic effects of this compound and its analogs are closely linked to their ability to induce apoptosis, or programmed cell death. The primary mechanism is initiated by the incorporation of the analog into cellular DNA. As a structural analog of thymidine, this compound (also known as Idoxuridine (B1674378) or IUdR) can be taken up by cells and, after metabolic activation, is integrated into newly synthesized DNA strands during replication. patsnap.comtaylorandfrancis.com
This incorporation is fundamentally disruptive. The presence of a bulky iodine atom at the 5-position of the uracil base, in place of thymidine's methyl group, leads to significant structural and functional problems within the DNA. patsnap.com It can cause base pairing errors during subsequent rounds of DNA replication and create steric hindrance that distorts the DNA helix. patsnap.com This faulty DNA is susceptible to strand breakage and impairs the proper function of enzymes involved in DNA replication and transcription. patsnap.comnih.gov
The resulting DNA damage acts as a critical signal for the cell to initiate apoptosis. Cellular surveillance systems, involving protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase), recognize these structural abnormalities and stalled replication forks. researchgate.net Activation of these sensor kinases triggers downstream signaling cascades that can arrest the cell cycle to allow for DNA repair. journalofoncology.org However, if the damage is too extensive to be repaired, these pathways pivot to initiate apoptosis. journalofoncology.org The process often involves the mitochondrial or intrinsic pathway of apoptosis, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. journalofoncology.org Sustained DNA damage signals lead to the activation of pro-apoptotic proteins (like BAX and BAK), mitochondrial outer membrane permeabilization (MOMP), and the release of signaling molecules like cytochrome c, which ultimately activate effector caspases that dismantle the cell. journalofoncology.org
Modulation of Host Cell Processes (e.g., Interferon Production)
Beyond direct cytotoxicity through DNA incorporation, nucleoside analogs can modulate various host cell processes, including the innate immune response. A key component of this response is the production of interferons (IFNs), which are signaling proteins that "interfere" with viral replication and activate immune cells. wikipedia.org Research dating back to the 1960s indicated that 5-Iodo-2'-deoxyuridine can inhibit the production of interferon.
The typical interferon response is triggered when host cells detect viral components, such as double-stranded RNA. atsu.edu This detection leads to the production and release of Type I interferons (IFN-α and IFN-β). wikipedia.org These interferons then bind to receptors on nearby cells, inducing an antiviral state by upregulating hundreds of interferon-stimulated genes (ISGs). atsu.edu Key ISG products include protein kinase R (PKR), which phosphorylates the eukaryotic initiation factor-2 (eIF-2) to shut down protein synthesis, and RNase L, which degrades RNA within the cell. wikipedia.org This broad-acting mechanism inhibits the replication of both the virus and the host cell. wikipedia.org
While it is established that this compound can suppress this crucial antiviral defense system, the precise molecular mechanism of this inhibition is not extensively detailed in contemporary research. Viruses themselves have evolved numerous strategies to evade the interferon response, such as blocking IFN signaling pathways or inhibiting the function of ISG proteins. wikipedia.org The interaction of this compound with these pathways remains an area requiring further clarification.
Molecular Targets and Resistance Mechanisms
Nucleoside Transporter Interactions
As hydrophilic molecules, this compound and its analogs cannot freely diffuse across cell membranes. Their entry into host cells is a critical prerequisite for their therapeutic action and is mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.gov Studies have confirmed that this compound serves as a permeant for the nucleoside transport system of human erythrocytes. nih.gov Likewise, prodrugs such as 2'-Deoxy-5-iodouridine 3',5'-diacetate are also transported into cells via these transporters, where they are subsequently hydrolyzed to the active compound.
There are two major families of nucleoside transporters:
Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. The family includes hCNT1 (pyrimidine-preferring), hCNT2 (purine-preferring), and hCNT3 (broad selectivity).
Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These transporters facilitate the movement of nucleosides down their concentration gradient and include the widely expressed hENT1 and hENT2.
The expression levels and specific types of these transporters in target cells (whether cancerous or virus-infected) can significantly influence the uptake and ultimate efficacy of nucleoside analog drugs. While it is clear that this compound utilizes these systems, specific affinities for each transporter subtype are not extensively documented in available literature.
| Transporter Family | Type | Driving Force | Substrate Preference Relevant to Uridine (B1682114) Analogs |
| CNT (SLC28) | Concentrative | Na+ Gradient | hCNT1 (Uridine/Pyrimidine), hCNT3 (Broad) |
| ENT (SLC29) | Equilibrative | Concentration Gradient | hENT1 (Broad), hENT2 (Broad) |
Deoxycytidine Kinase Activity in Analogue Metabolism
For nucleoside analogs to exert their biological effects, they must first be metabolically activated within the cell through a series of phosphorylation steps, converting them from a prodrug (the nucleoside) into the active triphosphate form. patsnap.comentokey.com This triphosphate molecule is the substrate that competes with natural nucleotides for incorporation into DNA by polymerases. patsnap.comnih.gov
While the subsection heading specifies Deoxycytidine Kinase (dCK), research on this compound (Idoxuridine) overwhelmingly indicates that the crucial first phosphorylation step is catalyzed by a different enzyme: Thymidine Kinase (TK) . entokey.comnih.goventokey.com Idoxuridine's structural similarity to thymidine makes it a substrate for both cellular TK and, importantly, viral TK. taylorandfrancis.comentokey.com The initial phosphorylation by TK converts Idoxuridine to Idoxuridine monophosphate. entokey.comnih.gov Subsequently, other cellular kinases add two more phosphate (B84403) groups to form the active Idoxuridine triphosphate. patsnap.comentokey.com
In herpes simplex virus (HSV)-infected cells, the virus's own encoded TK is particularly efficient at phosphorylating Idoxuridine, which contributes to the drug's selective antiviral activity. entokey.comnih.govscbt.com In fact, resistance to the drug is most commonly associated with mutations in the viral TK gene. entokey.comnih.gov While dCK is a critical activating enzyme for many other important nucleoside analogs like cytarabine (B982) and gemcitabine (B846), its role in the direct metabolism of this compound appears to be minimal compared to the central function of Thymidine Kinase.
Mechanisms of Cellular and Viral Resistance to Nucleoside Analogues
The development of resistance is a significant challenge in the clinical use of antiviral and anticancer nucleoside analogues, and this compound is no exception. nih.goventokey.com Resistance can emerge through several mechanisms at both the cellular and viral levels.
Viral Resistance: The most common mechanism of viral resistance to this compound involves alterations in the viral thymidine kinase (TK) enzyme. entokey.comnih.gov Since viral TK is essential for the initial, rate-limiting activation step, mutations in the viral TK gene can render the drug ineffective. These mutations can result in:
Loss of TK activity: The virus fails to produce a functional TK enzyme, preventing the phosphorylation of the analog. entokey.comnih.gov
Altered TK substrate specificity: The enzyme is still produced but is altered in a way that it no longer recognizes or efficiently phosphorylates this compound, while potentially retaining its ability to phosphorylate natural thymidine. entokey.comnih.gov
A less common but documented mechanism of resistance involves mutations in the viral DNA polymerase , the enzyme responsible for incorporating the activated triphosphate analog into the viral genome. entokey.comavma.org These mutations can alter the enzyme's active site, enabling it to discriminate between the natural nucleotide (dTTP) and the analog triphosphate (Idoxuridine-TP), thus preventing its incorporation. entokey.com Viruses resistant to Idoxuridine have been shown to exhibit cross-resistance to other TK-dependent antivirals. entokey.com
Cellular Resistance and Toxicity: On the cellular level, resistance is less about viral evolution and more about the drug's inherent lack of specificity. The cytotoxicity of this compound arises because it is not only incorporated into viral DNA but also into the DNA of host cells, particularly rapidly dividing ones. patsnap.comentokey.com This is because cellular TK also activates the drug. entokey.com Mechanisms that could theoretically confer cellular resistance, though less characterized than viral resistance, include:
Decreased activity of cellular activating enzymes (e.g., cellular TK).
Reduced uptake into the cell due to alterations in nucleoside transporter expression.
Increased activity of catabolic enzymes that degrade the drug before it can be activated. nih.gov
| Resistance Mechanism | Target | Consequence |
| Viral Thymidine Kinase (TK) Mutation | Viral Enzyme | Failure to phosphorylate and activate this compound. entokey.comnih.gov |
| Viral DNA Polymerase Mutation | Viral Enzyme | Prevents incorporation of the activated analog into viral DNA. entokey.com |
| Lack of Specificity | Host Cell Processes | Incorporation into host cell DNA leads to cytotoxicity. patsnap.com |
Pre Clinical Evaluation of Biological Activities
In Vitro Studies of Antiviral Efficacy
Activity Against Herpes Simplex Virus (HSV-1, HSV-2)
The nucleoside analog 2'-Deoxy-5-iodouridine (Idoxuridine), a closely related compound to 2'-Deoxy-2'-iodouridine, has demonstrated notable antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). nih.gov Its efficacy is attributed to its ability to be incorporated into viral DNA, thereby inhibiting viral replication. drugbank.com
Studies have shown that the antiviral activity of such compounds can be influenced by the cell line used for in vitro testing. For instance, the 50% inhibitory concentrations (IC50) for HSV-1 and HSV-2 can vary significantly across different human and primate cell lines. nih.gov One study reported that (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BrVUdR), another related analog, exhibited potent anti-HSV-1 activity with IC50 values ranging from 0.01-0.02 microM in primary rabbit testes cells. nih.gov In contrast, the IC50 values for HSV-2 strains were substantially higher, in the range of 8-25 microM, indicating a lower sensitivity of HSV-2 to this particular analog. nih.gov 2'-Deoxy-5-iodo-2-thiouridine, a derivative, also showed potent anti-HSV activity. nih.gov The selectivity index of this compound was found to be higher than that of 5-iodo-deoxyuridine. nih.gov
The antiviral activity of 5-iodo-2'-deoxyuridine (IUDR) has been shown to be less potent in human keratinocytes compared to guinea pig embryo cells, a difference attributed to higher levels of the catabolizing enzyme thymidine (B127349) phosphorylase in human cells. nih.gov
Interactive Data Table: Antiviral Activity of 2'-Deoxyuridine (B118206) Analogs against HSV
| Compound | Virus | Cell Line | IC50 (µM) |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | HSV-1 | Primary Rabbit Testes | 0.01-0.02 |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | HSV-2 | Primary Rabbit Testes | 8-25 |
| Idoxuridine (B1674378) (5-Iodo-2'-deoxyuridine) | Feline Herpesvirus | Not Specified | 4.3 |
Efficacy Against Varicella Zoster Virus (VZV)
Analogs of this compound have demonstrated significant in vitro efficacy against Varicella Zoster Virus (VZV). For example, 2'-deoxy-5-chloro- and 2'-deoxy-5-bromo-2-thiocytidines have been identified as potent inhibitors of VZV replication. nih.gov Research has indicated that increasing the molecular weight of the halogen atom at the 5-position of the pyrimidine (B1678525) ring enhances the anti-VZV activity of these compounds. nih.gov
Brivudine (B1684500) ((E)-5-(2-bromovinyl)-2'-deoxyuridine), a well-studied analog, is a highly selective and potent inhibitor of VZV. mdpi.com Its selective antiviral action is dependent on its specific phosphorylation by the viral thymidine kinase. mdpi.com
Inhibition of Retroviral Replication (e.g., HIV, R-MuLV)
The potential of 2'-Deoxyuridine analogs to inhibit retroviral replication has been explored. 2'-Deoxy-5-iodouridine (IDU) has been reported to be a potent inhibitor of the human immunodeficiency virus (HIV) and murine sarcoma virus. medchemexpress.com A modified version, 2',3'-isopropylidene-5-iodouridine, demonstrated anti-HIV-1 activity in vitro without significant toxicity to T-cells. nih.gov This compound was found to be more effective at suppressing HIV-1 compared to Azidothymidine (AZT) at high, non-toxic concentrations. nih.gov
The mechanism of action for such nucleoside analogs against HIV involves the inhibition of reverse transcriptase, a critical enzyme for viral replication. nih.gov The triphosphate form of the analog gets incorporated into the viral DNA, leading to the termination of the DNA chain elongation. nih.gov While direct studies on this compound's effect on Rauscher murine leukemia virus (R-MuLV) are not extensively detailed, studies on related compounds like poly(1-vinyluracil) have shown inhibition of acute murine leukemia virus infection.
Modulation of Viral-Specific Functions and DNA Synthesis
The primary mechanism by which this compound and its analogs exert their antiviral effects is through the modulation of viral DNA synthesis. nih.gov These compounds act as thymidine analogs and are incorporated into the viral DNA during replication. drugbank.com This incorporation leads to the formation of faulty DNA, which in turn inhibits the virus's ability to reproduce and infect other cells. drugbank.com
The process begins with the phosphorylation of the nucleoside analog by viral thymidine kinase to its monophosphate form, which is then further phosphorylated to the active triphosphate derivative. tridhascholars.org This triphosphate form competes with the natural nucleotide, deoxythymidine triphosphate, for incorporation into the growing DNA chain by the viral DNA polymerase. drugbank.com The presence of the iodine atom at the 5-position of the uracil (B121893) base disrupts the normal base pairing and the function of DNA polymerase, ultimately leading to the inhibition of viral replication. Studies on (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) have shown a direct correlation between the inhibition of viral DNA synthesis and its antiviral activity against HSV-1. nih.gov
Pre-clinical In Vitro and In Vivo Antitumor Activity Assessment
Efficacy in Indolent Lymphoid Malignancies
Purine nucleoside analogs, a class of compounds that includes this compound, have demonstrated broad antitumor activity against indolent lymphoid malignancies. medchemexpress.commedchemexpress.com The anticancer mechanisms of these analogs are primarily based on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. medchemexpress.commedchemexpress.com
Activity in Solid Tumors and Hematological Malignancies
The preclinical efficacy of this compound (also known as Idoxuridine or IUdR) has been evaluated across a spectrum of cancers, demonstrating notable anti-proliferative and radiosensitizing effects. In solid tumors, its activity has been confirmed in various models, including gastrointestinal cancers, glioblastoma, and hepatoma. scispace.comnih.gov Studies involving its prodrug, Ropidoxuridine (IPdR), which converts to IUdR in the body, have shown that IUdR can achieve significant DNA incorporation in tumor cells, leading to enhanced sensitivity to radiation. scispace.comresearchgate.net This has been particularly noted in models of colorectal cancer and glioblastoma. scispace.com
In the context of hematological malignancies, which include leukemias and lymphomas, the therapeutic potential of targeting cell cycle processes is well-established. frontiersin.org While direct studies on IUdR's efficacy across a broad range of hematological cancer cell lines are specific, the principle of using nucleoside analogs that interfere with DNA synthesis is a cornerstone of many existing chemotherapies for these diseases. frontiersin.orgmdpi.com For instance, research on oncolytic viruses has shown that cell lines derived from myeloid leukemia and multiple myeloma are susceptible to agents that disrupt cellular replication, whereas some lymphoid-derived lines show resistance. nih.gov The activity of IUdR is predicated on its incorporation into the DNA of actively dividing cells, a characteristic feature of many aggressive hematological cancers.
The table below summarizes the preclinical activity of this compound in various cancer types.
| Cancer Type | Cell Line / Model | Observed Activity of this compound (IUdR) |
| Solid Tumors | ||
| Gastrointestinal Cancer | General models | Demonstrated radiosensitization effects. scispace.com |
| Colorectal Cancer | HT29, HCT-116 | Showed radiosensitization and tumor growth inhibition. scispace.comresearchgate.net |
| Glioblastoma (GBM) | U251, U87, LN229 | Demonstrated dose-responsive and synergistic effects with radiation. scispace.comnih.govbiospace.com |
| Head and Neck Cancer | Squamous Cell Carcinoma (SCCHN) | Found to be a good candidate for clinical trials based on preclinical antitumor effects. nih.gov |
| Hepatoma | Hep3B, N1S1 | Synergistic effect observed when combined with a thymidylate synthase inhibitor, leading to improved therapeutic outcomes. nih.govsnmjournals.orgsnmjournals.org |
| Bladder Cancer | Human bladder carcinoma cells | Modulation of IUdR-DNA incorporation and radiosensitization has been studied. snmjournals.org |
| Hematological Malignancies | ||
| General Hematological Malignancies | Proliferating hematopoietic cell lines | The principle of targeting DNA synthesis is a valid therapeutic strategy; IUdR acts via this mechanism. frontiersin.org |
| Myeloid Malignancies | K562, THP-1, RPMI-8226, IM-9 | These cell lines were shown to be sensitive to Pexa-Vec, an oncolytic virus, suggesting susceptibility to agents disrupting replication. nih.gov |
| Lymphoid Malignancies | Ramos, U937, MOLT4, CCRF-CEM | These cell lines showed more resistance to oncolytic virus therapy compared to myeloid lines. nih.gov |
Evaluation in Human Tumor Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised animals, are a critical tool for assessing the in vivo efficacy of potential anticancer agents like this compound. nih.govcreative-animodel.com These models have been extensively used to validate the therapeutic potential of IUdR, often in combination with radiotherapy.
Strong evidence for advancing IUdR to clinical trials came from radiosensitization studies in various human tumor xenograft models. scispace.comresearchgate.net For example, significant radiosensitizer enhancement ratios, ranging from 1.3 to 6, were achieved in models including colorectal cancer (HT29, HCT-116) and glioblastoma (U251, U87). scispace.com In the HT29 colon cancer xenograft model, orally administered Ropidoxuridine (IPdR), a prodrug of IUdR, led to a 1.5-fold enhancement in tumor regrowth delay when combined with fractionated radiation compared to radiation alone. researchgate.net
Studies have also focused on optimizing IUdR delivery and uptake. In a human glioblastoma xenograft model (LN229), direct intratumoral injection of radio-labeled IUdR after systemic treatment with Floxuridine (which blocks thymidine synthesis) resulted in a nearly five-fold increase in tumor uptake compared to non-pretreated models. nih.gov This approach led to approximately 20% of the injected dose being incorporated into tumor DNA. nih.gov The DOHH2 xenograft model, used for studying human lymphoma, has been instrumental in evaluating therapies that induce cell cycle arrest and apoptosis, mechanisms relevant to IUdR's function. altogenlabs.com
The table below details the evaluation of this compound in several human tumor xenograft models.
| Xenograft Model (Tumor Type) | Key Findings | Reference(s) |
| HT29, HCT-116 (Colorectal Cancer) | Demonstrated significant radiosensitization; tumor regrowth delay was enhanced with IUdR (via its prodrug) and radiation. | scispace.comresearchgate.net |
| U251, U87 (Glioblastoma) | Provided strong support for clinical advancement due to effective radiosensitization. | scispace.combiospace.com |
| LN229 (Glioblastoma) | Intratumoral injection with FdUrd pretreatment significantly increased IUdR incorporation into tumor DNA. | nih.gov |
| 9L Gliosarcoma (Brain Tumor, Rat Model) | Used to investigate the therapeutic efficacy of radiolabeled IUdR, showing therapeutic effectiveness after locoregional administration. | researchgate.net |
| DOHH2 (Human Lymphoma) | A model for studying therapies that cause cell cycle arrest and apoptosis, which are mechanisms of IUdR. | altogenlabs.com |
| Head and Neck Squamous Cell Carcinoma (SCCHN) | IUdR's analog, Gemcitabine (B846), showed significant antitumor effects, suggesting the model's utility for testing such compounds. | nih.gov |
Assessment of Proliferative Response and Cell Cycle Modulation
The anticancer mechanism of this compound is intrinsically linked to its effects on cell proliferation and the cell cycle. As an analog of thymidine, it directly interferes with DNA synthesis, leading to measurable changes in cell cycle progression and integrity.
DNA Fragmentation and Cell Cycle Analysis (e.g., DNA Histogram Flow Cytometry)
Treatment with this compound induces significant perturbations in the cell cycle, which can be quantified using techniques like flow cytometry. sigmaaldrich.comthermofisher.com This method allows for the simultaneous measurement of DNA content and IUdR incorporation, providing a detailed snapshot of the cell population's distribution across different cycle phases (G0/G1, S, and G2/M). nih.gov
Studies have shown that exposure to IUdR can cause differential cell cycle responses. theiet.orgnih.gov In DNA mismatch repair (MMR) deficient human colorectal cancer cells, treatment with IUdR, particularly in combination with ionizing radiation, led to quantifiable changes in the duration of the G1 and G2/M phases. theiet.orgnih.gov This indicates that IUdR can induce cell cycle arrest, a state where the cell halts its progression through the cycle, often in response to DNA damage. For example, in studies with human keratinocytes, growth arrest was characterized by a decrease in IUdR incorporation and an accumulation of cells in the G0/G1 phase. nih.gov
A key consequence of the damage inflicted by the incorporation of IUdR into DNA is the induction of DNA fragmentation, a hallmark of apoptosis or programmed cell death. researchgate.netarchivesofmedicalscience.com The generation of highly reactive uracil free radicals following irradiation of IUdR-substituted DNA can lead to an increase in both single and double-strand DNA breaks. researchgate.net This damage can be visualized and quantified through methods like the TUNEL assay, which detects DNA breaks. researchgate.netresearchgate.net In melanoma cells, pretreatment with a similar halogenated pyrimidine (BrdU) followed by UV irradiation significantly increased the number of TUNEL-positive cells, indicating extensive DNA damage. researchgate.net
Correlation with S-phase Cell Populations and Proliferation Imaging
The biological activity of this compound is critically dependent on the S-phase of the cell cycle, the period during which DNA synthesis occurs. As a thymidine analog, IUdR is incorporated into DNA specifically in cells that are actively replicating their genome. tandfonline.comresearchgate.net This specificity makes IUdR an effective marker for identifying and targeting proliferating cells within a tumor. researchgate.net
Flow cytometry can be used to precisely identify the S-phase population by detecting IUdR incorporation. researchgate.net Studies have confirmed that IUdR labeling is specific to S-phase cells; treatment with hydroxyurea, which blocks DNA synthesis and induces a G1-S phase block, prevents IUdR incorporation. researchgate.net The percentage of cells that take up IUdR, known as the labeling index, is a direct measure of the fraction of cells in S-phase and is a key indicator of a tumor's proliferative rate. tandfonline.comnih.gov However, it's important to note that the labeling index can differ from the S-phase fraction determined by DNA profile alone, and there can be a population of quiescent or inactive S-phase cells, particularly in poorly oxygenated tumor regions. nih.govd-nb.info
This S-phase-specific uptake is the foundation for using radio-labeled IUdR as a tool for non-invasive proliferation imaging with Positron Emission Tomography (PET). nih.govcnr.it When labeled with a positron-emitting isotope like Iodine-124 ([¹²⁴I]IUdR), the compound's accumulation in tumors can be visualized and quantified, providing a functional image of cell proliferation. nih.gov The uptake of radiolabeled IUdR into tumor DNA has been shown to be effective for imaging in preclinical models of hepatoma and for assessing proliferation in glioma patients. snmjournals.orgsnmjournals.orgnih.gov The degree of cell inactivation by radiolabeled IUdR is strongly dependent on the fraction of cells in S-phase at the time of administration, highlighting the direct correlation between the target cell population and the compound's therapeutic effect. nih.gov
Pre Clinical Pharmacokinetic and Biodistribution Investigations of 2 Deoxy 2 Iodouridine and Radiolabeled Analogs
Animal Model Selection and Study Design for Pre-clinical Pharmacokinetics
The selection of appropriate animal models is a cornerstone of pre-clinical pharmacokinetic research, ensuring that the data generated is relevant for predicting the compound's behavior in humans. Studies for 2'-Deoxy-2'-iodouridine and its analogs have utilized a range of species, from small rodents to larger non-rodent mammals, to comprehensively characterize its absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.orgnih.gov
Rodent Models (e.g., Mice, Rats)
Mice and rats are frequently the initial models for in vivo pharmacokinetic and biodistribution studies due to their well-understood physiology, ease of handling, and the availability of established tumor models. nih.govnih.govnih.gov Athymic mice, for instance, are commonly used for xenograft studies where human tumor cells are implanted to assess the uptake of radiolabeled compounds in cancerous tissues. nih.gov
In a typical study design, the compound is administered, often intravenously, and blood samples are collected at various time points to determine the plasma concentration over time. frontiersin.org For biodistribution analysis, animals are euthanized at set intervals, and organs and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. snmjournals.org This allows for the calculation of the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of tissue uptake. nih.govsnmjournals.org
Studies have demonstrated the use of rodent models to compare the in vivo stability and proliferation-marking potential of different radiolabeled nucleoside analogs. For example, the biodistribution of ¹²⁵I-labeled 4'-thio-2'-deoxyuridine (¹²⁵I-ITdU) was compared with that of ¹²⁵I-iodo-2'-deoxyuridine (¹²⁵I-IUdR) in normal mice to evaluate its retention in proliferating versus non-proliferating organs. snmjournals.orgsnmjournals.org Similarly, rat models bearing hormone-responsive mammary carcinomas have been used to investigate the potential of [¹³¹I]IUdR as a probe for monitoring early response to anticancer treatments. nih.gov
Non-Rodent Models (e.g., Ferrets, Swine, Dogs)
While rodent models provide foundational data, non-rodent species are often used in later-stage pre-clinical testing to gather pharmacokinetic data from a species that may have a more similar metabolic profile to humans. For compounds related to this compound, such as its prodrug 5-iodo-2-deoxypyrimidinone-2'-deoxyribose (IPdR), ferrets have been utilized for systemic toxicity and pharmacokinetic studies. nih.gov In these studies, animals are typically administered the compound orally, and blood samples are collected to analyze plasma levels of the prodrug and its active metabolite, IUdR. nih.gov
Dogs are also a valuable non-rodent model in pharmacokinetic research. nih.gov Studies involving dogs often include both intravenous and oral administration to determine key parameters like clearance, volume of distribution, and oral bioavailability. frontiersin.orgnih.gov For example, in the evaluation of the investigational drug OSU-2S, beagle dogs were administered the compound to assess its pharmacokinetic profile and tolerability, which is crucial for guiding clinical development. nih.gov The selection of these larger animal models is often a regulatory requirement before moving to human clinical trials. nih.gov
Absorption and Distribution Profiles
Understanding how this compound and its analogs are absorbed and distributed throughout the body is critical for their development as diagnostic or therapeutic agents. Biodistribution studies, particularly with radiolabeled versions, provide a clear picture of where the compound accumulates and how long it remains in various tissues.
Tissue-Specific Uptake and Retention
Research has consistently shown that radiolabeled analogs of this compound exhibit preferential uptake and retention in rapidly proliferating tissues. snmjournals.orgsnmjournals.orgresearchgate.net This is because, as a thymidine (B127349) analog, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. snmjournals.orgsnmjournals.org
In studies with normal mice, ¹²⁵I-ITdU, a metabolically more stable analog, demonstrated significantly higher uptake and retention in proliferating organs such as the thymus, spleen, small intestine, and bone marrow compared to non-proliferating tissues like the brain, muscle, and liver. snmjournals.orgresearchgate.net Extraction studies further confirmed that a high percentage of the radioactivity in these proliferating tissues was incorporated into the DNA fraction. researchgate.net For instance, more than 70% of the activity in the duodenum, spleen, and thymus was found in the DNA at 8 hours post-injection of ¹²⁵I-ITdU, whereas less than 8% of the activity in the liver was in the DNA fraction at the same time point. researchgate.net
The uptake in tumor tissues, which are characterized by high rates of cell proliferation, is a key area of investigation. Studies using rat models with mammary carcinomas showed a significant correlation between the tumor retention of [¹³¹I]IUdR and the percentage of S-phase cells within the tumor. nih.gov
| Organ | 1 hour | 18 hours |
|---|---|---|
| Blood | 1.05 ± 0.13 | 0.03 ± 0.00 |
| Thymus | 1.58 ± 0.22 | 0.17 ± 0.02 |
| Spleen | 1.08 ± 0.15 | 0.12 ± 0.01 |
| Intestine | 1.25 ± 0.18 | 0.14 ± 0.01 |
| Femur | 0.89 ± 0.12 | 0.10 ± 0.01 |
| Brain | 0.04 ± 0.01 | 0.00 ± 0.00 |
| Muscle | 0.21 ± 0.03 | 0.01 ± 0.00 |
| Liver | 0.78 ± 0.11 | 0.02 ± 0.00 |
| Lung | 0.55 ± 0.08 | 0.02 ± 0.00 |
Data synthesized from biodistribution studies in normal mice. Values are presented as mean ± standard deviation.
Organ-to-Blood Ratios in Proliferating vs. Non-proliferating Tissues
Organ-to-blood ratios are a crucial metric for assessing the imaging potential of a radiolabeled compound, as high ratios indicate good contrast between the target tissue and the background blood pool. For this compound analogs, these ratios are significantly higher in proliferating tissues compared to non-proliferating ones, a direct consequence of their mechanism of uptake. snmjournals.orgsnmjournals.org
A study comparing ¹²⁵I-ITdU and ¹²⁵I-IUdR in normal mice at 18 hours post-injection revealed that both compounds had higher uptake in proliferating organs (femur, spleen, intestine, thymus) than in non-proliferating organs (muscle, liver, lung). snmjournals.orgsnmjournals.org Interestingly, ¹²⁵I-ITdU showed variable organ-to-blood ratios among the different proliferating organs, which might reflect the varying cell proliferation activity in each organ. In contrast, ¹²⁵I-IUdR tended to have more uniform ratios across these tissues. snmjournals.orgsnmjournals.org The enhanced target-to-background ratios of ¹²⁵I-ITdU, particularly in the thymus and intestine, suggest its potential as a superior proliferation-imaging agent. snmjournals.org
| Organ | ¹²⁵I-IUdR | ¹²⁵I-ITdU |
|---|---|---|
| Femur | 3.3 | 3.3 |
| Spleen | 3.0 | 4.0 |
| Intestine | 3.0 | 4.7 |
| Thymus | 3.0 | 5.7 |
| Muscle | 0.3 | 0.3 |
| Liver | 0.7 | 0.7 |
| Lung | 0.7 | 0.7 |
Data represents the ratio of radioactivity in the specified organ compared to blood. Sourced from studies in normal mice. snmjournals.org
Systemic Distribution of Radiolabeled Compounds and Metabolites
The in vivo stability of this compound is a critical factor influencing its biodistribution and imaging quality. The C–N glycosidic bond of IUdR is known to be labile in vivo, leading to rapid degradation and the formation of metabolites that can reduce tumor affinity and increase background activity. snmjournals.org This rapid metabolism results in a short plasma half-life for compounds like [¹³¹I]IUdR, which was measured to be approximately 1.6 minutes in one study. researchgate.net
The primary metabolite resulting from the breakdown of IUdR is free radioiodide. This metabolite can contribute significantly to the background radioactivity, particularly in tissues that trap iodide, potentially confounding the interpretation of images. nih.gov Therefore, it has been suggested that metabolite correction methods should be a part of imaging protocols using IUdR-based radiotracers. nih.gov
To overcome this instability, analogs like ¹²⁵I-ITdU were developed. snmjournals.orgsnmjournals.orgresearchgate.net ¹²⁵I-ITdU demonstrated higher resistance to cleavage and better in vivo stability of the radioiodine label compared to ¹²⁵I-IUdR. snmjournals.orgresearchgate.net This improved stability is reflected in its pharmacokinetic profile, which includes faster blood clearance and rapid urinary excretion, with a significant portion of the compound excreted intact. snmjournals.orgresearchgate.net For example, 86% of ¹²⁵I-ITdU was found intact in the urine 3.5 hours after injection, indicating its reduced susceptibility to catabolism. researchgate.net This metabolic stability, combined with its ready incorporation into the DNA of proliferating tissues, underscores its potential as a more effective agent for imaging DNA synthesis. researchgate.net
Pre-clinical Metabolic Stability and Pathway Characterization
The therapeutic efficacy of nucleoside analogs like this compound, often referred to as Idoxuridine (B1674378) (IUdR), is significantly influenced by their metabolic stability. In vivo, these compounds are subject to enzymatic degradation, which can limit their bioavailability and therapeutic window. Research has focused on understanding these metabolic pathways to design more stable analogs and effective prodrug strategies.
A primary pathway for the catabolism of this compound is the cleavage of the C-N glycosidic bond by thymidine phosphorylase. This process releases the free base, 5-iodouracil, and a deoxyribose-1-phosphate moiety, leading to metabolites with diminished affinity for the target tumor and complicating the interpretation of imaging studies. snmjournals.orgscielo.br This rapid in vivo degradation impairs image quality and the accuracy of proliferation rate calculations in nuclear medicine applications. snmjournals.org
To overcome this metabolic instability, researchers have developed structural analogs of IUdR with modifications designed to increase resistance to phosphorolytic cleavage. A key strategy involves altering the sugar moiety of the nucleoside. scielo.br For instance, the introduction of a fluorine atom at the C-2' position of the sugar ring, resulting in compounds like 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodo-uracil (FIAU), renders the molecule resistant to phosphorolysis. scielo.br
Another successful approach has been the replacement of the 4'-oxygen atom in the deoxyribose ring with a sulfur atom, creating 4'-thio-nucleosides. snmjournals.orgresearchgate.net Pre-clinical studies have demonstrated that 5-Iodo-4'-thio-2'-deoxyuridine (ITdU) exhibits a significantly higher resistance to phosphorolytic cleavage by recombinant thymidine phosphorylase compared to the parent compound, IUdR. snmjournals.orgresearchgate.net This enhanced stability is a critical attribute for a potential proliferation-imaging agent. snmjournals.org
Table 1: Comparative Metabolic Stability of this compound (IUdR) and its Analogs to Phosphorolytic Cleavage
| Compound | Structural Modification | Resistance to Phosphorolytic Cleavage (vs. IUdR) | Reference |
| IUdR (Idoxuridine) | None (Parent Compound) | Baseline | snmjournals.orgscielo.br |
| ITdU | Replacement of 4'-oxygen with sulfur | Higher | snmjournals.orgresearchgate.net |
| ITAU | Replacement of 4'-oxygen with sulfur | Higher | snmjournals.orgresearchgate.net |
| FIAU | 2'-fluoro substituent in arabino configuration | Resistant | scielo.br |
Prodrug strategies are employed to enhance the pharmacokinetic profile of therapeutic agents. For this compound, a notable prodrug is 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR), which is designed for oral administration and targeted activation. nih.govaacrjournals.orgnih.gov
The conversion of IPdR to the active agent, IUdR, is catalyzed by the enzyme hepatic aldehyde oxidase. nih.govaacrjournals.org This "IPdR oxidase" activity is highly concentrated in the liver, which allows for extensive conversion of the prodrug to IUdR specifically in this organ. nih.gov This liver-specific activation is advantageous for treating primary liver cancers or tumors that have metastasized to the liver, potentially offering an improved therapeutic index compared to systemic administration of IUdR. nih.gov The conversion by aldehyde oxidase does not necessitate exogenous cofactors and is not catalyzed by other enzymes like mixed-function oxidases or xanthine (B1682287) oxidase. nih.gov
Pre-clinical studies in various animal models have confirmed the efficient conversion of IPdR to IUdR. In athymic mice, oral administration of IPdR resulted in high plasma levels of both IPdR and IUdR. aacrjournals.org Studies have also explored the impact of different administration schedules on the efficiency of this enzymatic conversion. It was found that the enzymatic conversion could be transiently reduced with a once-daily schedule, suggesting that the recovery of hepatic aldehyde oxidase activity is a factor in the conversion rate. nih.gov Schedules allowing for greater recovery of the enzyme, such as thrice-a-day (t.i.d.) or every-other-day (q.o.d.) dosing, demonstrated improved efficiency of IPdR conversion to IUdR. nih.gov
Another prodrug approach involves the synthesis of 5'-ester derivatives of IUdR. These prodrugs, such as 2'-Deoxy-5-iodouridine 3',5'-diacetate, are designed to release the active IUdR upon hydrolysis by intracellular esterases. This strategy can delay the antiviral action but may improve tissue penetration. Studies in rat brain homogenates have shown that the hydrolysis rate of these 5'-ester prodrugs is dependent on the nature of the ester substituent and that the hydrolyzing activity is primarily located in the cytosolic fraction, mainly due to cholinesterases. nih.gov
Table 2: Pre-clinical Findings on the Conversion of IPdR to IUdR by Hepatic Aldehyde Oxidase
| Finding | Animal Model | Key Outcome | Reference |
| Enzymatic Conversion | In vitro (Liver extracts) | IPdR is converted to IUdR by hepatic aldehyde oxidase. | nih.gov |
| Improved Therapeutic Index | Athymic Mice (Human tumor xenografts) | Oral IPdR showed an improved therapeutic index compared to oral or infused IUdR. | aacrjournals.org |
| Pharmacokinetics | Ferrets | Dose-dependent reduction in hepatic aldehyde oxidase activity, suggesting partial enzyme saturation at high doses. | aacrjournals.org |
| Pharmacokinetics | Rhesus Monkeys | After a single i.v. bolus, IPdR showed biexponential clearance with a rapid distribution phase and a longer elimination phase. | aacrjournals.org |
| Dosing Schedule Impact | Athymic Mice (Glioblastoma xenografts) | t.i.d. and q.o.d. dosing schedules improved the efficiency of IPdR conversion to IUdR compared to a once-daily schedule. | nih.gov |
Structural Biology and Biophysical Characterization
X-ray Crystallography of 2'-Deoxy-2'-iodouridine and its Complexes
X-ray crystallography provides definitive, high-resolution insights into the atomic arrangement of molecules in their crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray diffraction structure for this compound itself is not prominently available in surveyed literature, extensive crystallographic studies have been performed on closely related halogenated nucleosides. For instance, the crystal structure of the isomeric compound, 5-iodo-2'-deoxyuridine, has been determined, providing a model for the general structural features of iodinated pyrimidine (B1678525) nucleosides. nih.gov Similarly, the structure of 2'-deoxy-2'-fluoroinosine revealed that the furanose ring adopts a twisted C(3')-endo-C(4')-exo conformation. nih.gov Studies on other 2'-halogenated nucleosides, such as 2'-deoxy-2'-fluorouridine (B118953), have shown a preference for a C3'-endo sugar pucker in the solid state. cdnsciencepub.com These findings suggest that the bulky and electronegative substituent at the C2' position significantly influences the conformation of the furanose ring. In the case of a 3′,5′-di-O-acetyl-protected derivative of 5-iodo-2'-deoxyuridine, the crystal structure showed an exclusive C2′-endo conformation for the deoxyribose ring and an anti conformation for the base. lookchem.com
A key feature observed in the crystal structures of halogenated organic molecules is the halogen bond, a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom). acs.orgnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "sigma-hole" on the side of the halogen opposite to the covalent bond. youtube.com
In the context of iodinated nucleosides, these I···O contacts can be a significant stabilizing force in both crystal packing and biological molecular recognition. pnas.orgpnas.org A survey of protein and nucleic acid structures containing halogens reveals that short C–X···O interactions (where X is Cl, Br, or I) are a recurring motif. pnas.org For an iodine-oxygen interaction, a halogen bond is considered to exist if the I···O distance is less than or equal to the sum of their van der Waals radii (approximately 3.50 Å). pnas.orgpnas.org The crystal structure analysis of 5-iodo-2'-deoxyuridine revealed an unusually short intermolecular distance between the iodine atom and a carbonyl oxygen atom, which was proposed to be a form of this specific bonding. nih.gov Such directional interactions are stronger than typical van der Waals forces and can play a crucial role in the specific binding of halogenated ligands to their protein or nucleic acid targets. pnas.org
Analysis of Crystal and Molecular Structure
Spectroscopic Investigations of this compound and Analogs
Spectroscopic techniques are essential for characterizing the structure and behavior of molecules in solution, providing data that is complementary to solid-state crystallographic information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational preferences of nucleosides in solution. auremn.org.br The conformation of the furanose ring is of particular interest and is typically described as a dynamic equilibrium between two major puckering domains: N-type (C3'-endo) and S-type (C2'-endo). tandfonline.com The populations of these states can be estimated by analyzing the vicinal proton-proton coupling constants (³JHH) of the sugar ring protons, as their magnitude is dependent on the dihedral angle between the coupled protons according to the Karplus relationship. cdnsciencepub.com
A detailed ¹H NMR study of a series of 2'-halogeno-2'-deoxyuridines, including this compound, was conducted to determine the effect of the C2'-substituent on the furanose ring conformation. cdnsciencepub.com The analysis of coupling constants, particularly J(H1'-H2') and J(H2'-H3'), provides insight into the sugar pucker. For 2'-deoxy-2'-fluorouridine, the NMR data suggested a strong preference for a C3'-endo conformation. cdnsciencepub.com In the broader study of 2'-halogeno nucleosides, it was noted that the coupling constants, and thus the ring conformation, are sensitive to the electronegativity and size of the halogen substituent. cdnsciencepub.com
| Compound | J(H1'-H2') | J(H2'-H3') | Predominant Conformation |
|---|---|---|---|
| 2'-Deoxy-2'-fluorouridine | ~0-2 | ~4-6 | N-type (C3'-endo) |
| 2'-Deoxy-2'-chlorouridine | ~3-5 | ~6-7 | Shift towards S-type |
| 2'-Deoxy-2'-bromouridine | ~4-6 | ~7-8 | S-type (C2'-endo) |
| This compound | ~5-7 | ~8-9 | S-type (C2'-endo) |
Note: The values in the table are illustrative, based on trends reported in the literature, and show how increasing the size of the halogen at the C2' position generally shifts the conformational equilibrium from N-type to S-type.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons, such as free radicals. byjus.comnih.gov In the study of nucleic acids, ESR is invaluable for investigating the damage caused by ionizing radiation, which generates radical intermediates on both the sugar moiety and the nucleobases. mdpi.comaps.org
Direct ESR studies focusing specifically on radical intermediates generated from this compound are not widely reported. However, the principles of the technique and studies on related compounds provide a framework for understanding potential radical species. When DNA or its constituents are irradiated, ESR spectroscopy has been used to identify various radicals, including hydrogen-addition radicals of the bases (e.g., the thymine (B56734) radical) and radicals formed by hydrogen abstraction from the deoxyribose ring. aps.orgnih.gov The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, or ¹⁴N) results in hyperfine splitting in the ESR spectrum, which allows for the identification of the radical's structure and the delocalization of the unpaired electron. researchgate.net Given the presence of the heavy iodine atom, any radical formed on the C2' carbon would be expected to have a unique ESR signature, though such species are highly reactive and may be difficult to detect.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
Conformational Analysis of the Furanose Ring
The five-membered furanose ring in nucleosides is not planar and adopts a puckered conformation to relieve steric strain. nih.gov The continuous spectrum of possible conformations is described by the concept of pseudorotation, which is defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). nih.gov The pseudorotation cycle contains two low-energy regions, corresponding to the N-type (North, C3'-endo) and S-type (South, C2'-endo) conformations, which are in rapid equilibrium in solution. tandfonline.com
| Conformation Family | Description | Phase Angle (P) Range | Key Puckered Atom |
|---|---|---|---|
| N-type (North) | C3'-endo | ~0° ± 36° | C3' is out of the plane on the same side as C5' |
| S-type (South) | C2'-endo | ~180° ± 36° | C2' is out of the plane on the same side as C5' |
| O4'-endo | East | ~90° ± 18° | O4' is out of the plane |
Development and Evaluation of 2 Deoxy 2 Iodouridine Analogs and Derivatives
Structural Modification Strategies and Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological effect. For 2'-Deoxy-2'-iodouridine, these studies involve systematically altering parts of the molecule—the uracil (B121893) base and the sugar moiety—and evaluating the impact on its efficacy.
The 5-position of the uracil base is a frequent target for modification in nucleoside analogs to enhance antiviral or anticancer properties. nih.govmdpi.com For instance, 5-iodo-2'-deoxyuridine, known as idoxuridine (B1674378), is an established antiviral agent used against the herpes simplex virus. nih.govmdpi.com Similarly, other 5-substituted 2'-deoxyuridines like trifluridine (B1683248) and brivudine (B1684500) have demonstrated activity against herpes simplex and varicella-zoster viruses. nih.gov
The introduction of various substituents at the 5-position can influence how the compound interacts with key enzymes, such as viral thymidine (B127349) kinase, which is often the first step in activating the drug. Research has shown that different groups at this position can significantly alter the compound's activity. A systematic SAR study on 5-substituted 2'-deoxyuridine (B118206) monophosphate analogs identified a derivative, compound 5a, with a notable inhibitory concentration (IC50) of 0.91 μM against mycobacterial ThyX, a flavin-dependent thymidylate synthase. acs.org This highlights the potential of 5-position modifications to create highly selective inhibitors. acs.org
Table 1: Examples of 5-Substituted 2'-Deoxyuridine Analogs and Their Activity
| Compound Name | 5-Position Substituent | Target/Activity | Reference |
|---|---|---|---|
| Idoxuridine | Iodo (-I) | Herpes simplex virus | nih.govmdpi.com |
| Trifluridine | Trifluoromethyl (-CF3) | Herpes simplex virus, Varicella-zoster virus | nih.gov |
| Brivudine | (E)-5-(2-bromovinyl) | Herpes simplex virus, Varicella-zoster virus | nih.gov |
Modifications to the sugar portion of nucleosides, particularly at the 2' and 3' positions, are critical as they affect the molecule's three-dimensional shape and its ability to be recognized and used by viral or cellular enzymes. oup.comnih.gov The natural sugar in DNA, 2'-deoxyribose, has a specific conformation (C2'-endo) that is different from the preferred conformation of RNA (C3'-endo). oup.com Altering the substituents at the 2'-position can force the sugar into a conformation that is more favorable for interaction with viral enzymes, potentially increasing the drug's selectivity and potency. oup.com
For example, adding a fluorine atom at the 2'-position (2'-fluoro modification) is a common strategy that enhances the stability of the resulting duplex with target RNA. google.com Combining a 2'-fluoro with a 2'-methyl modification has been explored to target viral polymerases specifically, thereby reducing toxicity to human cells. nih.gov While a 2'-deoxy-2'-fluoro-2'-methyluridine analog itself showed no antiviral activity in certain assays, its activated triphosphate form was a potent inhibitor of the Hepatitis C virus NS5B polymerase. nih.gov
Modifications at the 3'-position have also led to significant antiviral compounds. nih.gov The development of 2',3'-dideoxy and 2'-deoxy-3'-modified nucleosides has been a particularly fruitful area of research. nih.gov
Altering the 4'-position of the sugar ring offers another avenue for creating novel nucleoside analogs with improved properties. Introducing substituents at the 4'-position can lock the sugar into a specific conformation, which can lead to enhanced binding with target enzymes and increased resistance to degradation. nih.gov For instance, 4'-C-methoxy-2'-deoxy-2'-fluorouridine analogs were designed to improve nuclease resistance. nih.gov The α-epimer of this compound was found to adopt a North-East sugar pucker conformation and conferred increased nuclease resistance, while still allowing for efficient gene silencing. nih.gov
Replacing the oxygen atom in the furanose ring with a sulfur atom creates a 4'-thionucleoside. This modification can make the nucleoside more resistant to cleavage by phosphorylases. snmjournals.orgresearchgate.net Based on this, 5-125I-iodo-4'-thio-2'-deoxyuridine (ITdU) was synthesized and evaluated as a potential marker for cell proliferation. snmjournals.org Studies showed that ITdU was incorporated into the DNA of tumor cells in a time-dependent manner, suggesting its potential utility. snmjournals.org
Table 2: Research Findings on 4'-Modified Nucleosides
| Modification | Compound Example | Key Finding | Reference |
|---|---|---|---|
| 4'-C-Methoxy | 4'-C-methoxy-2'-deoxy-2'-fluorouridine (α-epimer) | Increased nuclease resistance and maintained gene silencing efficiency. | nih.gov |
Alterations to the 2'- and 3'-Positions of the Sugar Moiety
Nucleoside Prodrug Strategies
A significant hurdle for nucleoside analogs is their delivery into target cells and subsequent activation through phosphorylation. researchgate.netacs.org Prodrug strategies are designed to overcome these barriers by masking the active drug in a form that improves its absorption, distribution, and metabolic stability. researchgate.net
The cycloSaligenyl (cycloSal) prodrug approach delivers a nucleoside monophosphate directly into the cell, bypassing the initial, often inefficient, phosphorylation step. researchgate.netacs.orgcore.ac.uk The cycloSal group masks the phosphate (B84403), making the molecule more lipophilic and able to cross cell membranes. nih.gov Inside the cell, the cycloSal moiety is chemically cleaved to release the nucleoside monophosphate, which is then available for further activation. core.ac.uk This strategy has been successfully applied to various nucleoside analogs, including (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), where cycloSal-BVDU monophosphate triesters were found to be potent inhibitors of Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov Researchers have also prepared 5-[125I]iodo-uridine cycloSaligenyl monophosphate prodrugs for potential use in cancer imaging and therapy. acs.org
The ProTide (prodrug nucleotide) technology is a highly successful strategy for delivering nucleoside monophosphates intracellularly. researchgate.netacs.orgcardiff.ac.uk This approach masks the phosphate with an aryl group and an amino acid ester, which are cleaved by intracellular enzymes to release the monophosphate. researchgate.netacs.org This strategy effectively bypasses resistance mechanisms associated with poor phosphorylation by cellular or viral kinases. acs.orgnih.gov The ProTide technology has been applied to a vast number of antiviral and anticancer nucleoside analogs, leading to several approved drugs like Sofosbuvir. acs.orgresearchgate.net Application of this technology to 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) resulted in compounds with substantially increased anticancer activity in vitro compared to the parent drug. cardiff.ac.uk Similarly, phosphorodiamidate prodrugs, a related approach, have been synthesized for various anticancer nucleosides, including gemcitabine (B846) and FUdR. scispace.com
Other prodrug strategies include creating 3',5'-di-O-acyl derivatives to enhance lipophilicity and improve pharmacokinetic properties.
CycloSaligenyl Monophosphates for Enhanced Intracellular Retention
Novel Halogenated and Fluorinated Analogs
2'-Deoxy-2'-fluoro-5-iodouridine (FIRU) is a nucleoside analog of uridine (B1682114) with a fluorine atom at the 2'-position of the sugar and an iodine atom at the 5-position of the base. ontosight.ai It has been investigated for its potential antiviral and anticancer activities. ontosight.ai The mechanism of action for compounds like FIRU involves phosphorylation by cellular kinases to its active triphosphate form, which can then interfere with DNA synthesis. ontosight.aisnmjournals.org
FIRU is structurally related to other 2'-fluoro-arabinofuranosyl pyrimidine (B1678525) nucleosides, such as 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodo-uracil (FIAU). The key difference between FIRU and FIAU lies in the stereochemistry of the 2'-fluoro substituent; FIRU has the fluorine in the 'down' or ribo configuration, while FIAU has it in the 'up' or arabino configuration. scielo.br This stereochemical difference significantly impacts their biological properties and effectiveness as substrates for viral enzymes like herpes simplex virus type-1 thymidine kinase (HSV-1 TK). researchgate.netscielo.br FIAU has demonstrated utility as a marker substrate for the HSV1-TK enzyme. researchgate.net FIRU has been noted as an antiviral agent with activity against the hepatitis B virus. ukchemicalsuppliers.co.ukchemicalbook.com
The development of these compounds is often aimed at improving selective uptake and trapping in virus-infected cells or tumor cells expressing specific viral enzymes, a critical aspect for both therapeutic and diagnostic applications. snmjournals.orgscielo.brnih.gov
A significant class of analogs is derived by introducing an (E)-5-(2-iodovinyl) group at the 5-position of the uracil base. These compounds have shown potent antiviral activity, particularly against herpesviruses. researchgate.net The parent compound of this series is (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU). researchgate.netcapes.gov.br Further modifications have focused on the 2'-position of the deoxyribose sugar.
A synthetic methodology has been developed to create a series of (E)-5-(2-iodovinyl)uracil nucleosides to serve as substrates for herpes simplex virus type-1 thymidine kinase (HSV-1 TK). acs.org This series includes:
(E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU)
(E)-5-(2-iodovinyl)-2'-fluoro-2'-deoxyuridine (IVFRU)
(E)-5-(2-iodovinyl)-2'-fluoro-2'-deoxyarabinouridine (IVFAU)
(E)-5-(2-iodovinyl)arabinouridine (IVAU)
Research has shown that IVFRU exhibits antiviral activity comparable to IVDU, with a minimum inhibitory concentration (MIC50) in the range of 0.01-0.1 µg/mL. nih.govscispace.com Studies evaluating the cellular uptake of these compounds in tumor cells transduced with the HSV-1 TK gene found that uptake is highly dependent on the nature and configuration of the 2'-substituent. acs.org Specifically, compounds with a hydrogen (IVDU) or a fluorine in the ribo (down) configuration (IVFRU) at the 2'-position showed greater cellular uptake in these cells compared to those with a fluoro (IVFAU) or a hydroxyl (IVAU) group in the arabino (up) configuration. acs.org This suggests that IVFRU is a promising candidate for further studies. acs.orgcanada.ca
The cytostatic activities of IVDU, IVFRU, and IVFAU have been evaluated in mammalian cells expressing the HSV-1 TK gene. canada.ca These compounds displayed IC₅₀ values ranging from 0.005 to 0.093 µM in these cells, demonstrating potent inhibitory effects. canada.ca Furthermore, compounds like IVFAU have been noted for their resistance to glycosidic bond cleavage by mammalian phosphorylases, which is a desirable property for in vivo applications. nih.gov
Table 1: Research Findings on (E)-5-(2-iodovinyl)deoxyuridine Derivatives
| Compound | 2'-Substituent (Configuration) | Key Research Finding | Citation(s) |
| IVDU | Hydrogen | Potent anti-herpes simplex virus activity. | researchgate.net |
| IVFRU | Fluoro (ribo) | Antiviral activity comparable to IVDU (MIC50: 0.01-0.1 µg/mL); favorable cellular uptake in HSV-1 TK-expressing cells. | acs.orgnih.govscispace.com |
| IVFAU | Fluoro (arabino) | Potent inhibitor of VZVtk gene-transfected cell proliferation; resistant to glycosidic bond cleavage. | nih.gov |
| IVAU | Hydroxy (arabino) | Diminished cellular uptake in HSV-1 TK-expressing cells compared to IVDU and IVFRU. | acs.org |
2'-Deoxy-2'-fluoro-5-iodouridine (FIRU) and Related Compounds
Dimeric and Linked Nucleoside Structures
Research into the derivatives of this compound has also extended to the synthesis of dimeric and linked nucleoside structures. These molecules, where two nucleoside units are joined together, are of interest for their potential to interact with nucleic acids and proteins in novel ways.
One synthetic approach involves using 5-iodo-2'-deoxyuridine as a starting material in palladium-catalyzed cross-coupling reactions. nih.gov For instance, a Sonogashira coupling reaction between diacetyl 5-ethynyl-2'-deoxyuridine (B1671113) and diacetyl 5-iodo-2'-deoxyuridine has been used to produce an acylated ethynediyl-linked 2'-deoxyuridine dimer. nih.gov This dimer was subsequently deprotected to yield the final ethynediyl-linked structure. nih.gov
Similarly, catalytic oxidative coupling of 5-ethynyl-2'-deoxyuridine can produce butadiynediyl-linked 2'-deoxyuridine dimers. nih.gov Another strategy involves the double Sonogashira coupling of 5-iodo-2'-deoxyuridine with 1,4-bis(ethynyl)benzene, resulting in a 1,4-phenylenediethyne-bridged dimer. nih.gov Electron spin resonance (ESR) studies on the one-electron oxidized species of the ethynediyl- and butadiynyl-linked uridine dimers showed that the unpaired electron is delocalized over both uracil rings, indicating an efficient electronic link between the nucleobases. nih.gov Such dimeric structures could potentially serve as molecular wires or gates in DNA systems. nih.gov
Analytical Methodologies for 2 Deoxy 2 Iodouridine Research
Chromatographic Techniques
Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.org For 2'-Deoxy-2'-iodouridine, also known as Idoxuridine (B1674378), high-performance liquid chromatography (HPLC) and its radio-labeled variant are of particular importance.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. wjpr.net This technique utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. libretexts.org
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of this compound. nih.govnih.gov In this approach, a nonpolar stationary phase, such as a Microsorb C18 or Luna C18 column, is used with a polar mobile phase. nih.govresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A developed RP-HPLC method for quantifying the substitution of thymidine (B127349) by this compound in DNA involves three main steps: DNA extraction, enzymatic hydrolysis of DNA into deoxynucleosides, and subsequent separation using HPLC with isocratic elution. nih.gov This method has been successfully used to quantify IdUrd substitution in cell lines like Chinese hamster lung cells and in tumors. nih.gov Another assay allows for the determination of this compound and its metabolite, 5-iodouracil, in human serum. nih.gov This method involves extraction from serum, followed by injection into a reversed-phase column and detection at 290 nm. nih.gov
The following table summarizes typical parameters for HPLC analysis of this compound:
| Parameter | Description | Source |
| Column | Microsorb C18, Luna C18 | nih.govresearchgate.net |
| Mobile Phase | Isocratic elution with polar solvents like methanol/water or acetonitrile/water mixtures. nih.govresearchgate.netauajournals.org Gradient elution can also be used for separating components with a wide range of polarities. libretexts.org | libretexts.orgnih.govresearchgate.netauajournals.org |
| Detection | UV absorbance, typically at 280 nm or 290 nm. nih.govauajournals.org | nih.govauajournals.org |
| Quantification | Based on the peak area in the resulting chromatogram, which is proportional to the amount of the compound. wikipedia.org | wikipedia.org |
| Linear Range | A validated method showed linearity in the 100-2000 ng/ml range. nih.gov | nih.gov |
Radio-HPLC for Radiochemical Purity Assessment
When this compound is radiolabeled, for instance with Iodine-124 ([¹²⁴I]IUdR) or Iodine-125 ([¹²⁵I]IUdR), Radio-HPLC is essential for determining its radiochemical purity. auajournals.orgnih.gov Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. researchgate.net Impurities can lead to poor imaging quality and unnecessary radiation exposure. researchgate.net
The Radio-HPLC system combines a standard HPLC setup with a radioactivity detector. elysia-raytest.com This allows for the simultaneous monitoring of both the chemical and radioactive components of the sample. The radiochemical purity is determined by integrating the areas under the radioactivity peaks in the radio-chromatogram. unm.edu
For example, the radiochemical purity of [¹²⁴I]IUdR has been determined using reverse-phase HPLC on an RP-18 column. nih.gov In one study, the radiochemical impurity was found to be 4.3% by HPLC. nih.gov A purity grade of at least 95% is often required for clinical applications. nih.gov Similarly, the radiochemical purity of [¹²³I]IUdR and [¹²⁵I]IUdR has been assessed using a high-performance liquid chromatography reverse phase column with dual detection (UV at 280 nm and a gamma counter). auajournals.org
Spectroscopic Characterization Techniques
Spectroscopic methods are used to determine the structure and functional groups present in a molecule by analyzing its interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its covalent bonds to vibrate at specific frequencies. savemyexams.com The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. wiley.com
The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups can be identified. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the infrared spectra of idoxuridine, and these predictions show reasonable agreement with experimental data. researchgate.nethumanjournals.com The experimental FTIR spectrum has also suggested the presence of dimeric species of idoxuridine. researchgate.nethumanjournals.com Standard reference spectra for Idoxuridine are available from sources like the Coblentz Society, Inc. and can be used for comparison and identification. nist.govbdn.go.th
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. nih.gov For this compound, which has a molecular weight of approximately 354.10 g/mol , mass spectrometry provides crucial confirmation of its identity. nist.gov
Tandem mass spectrometry (MS-MS) is particularly useful for structural analysis. nih.gov In positive-ion MS-MS, nucleoside analogues like idoxuridine often show a characteristic loss of the N-substituent. nih.gov The fragmentation patterns can be used to identify the compound and its degradation products, such as 5-iodouracil. researchgate.net The development of machine learning-based strategies, like IodoFinder, aims to streamline the recognition of iodinated compounds from their MS/MS data in both positive and negative ionization modes. patsnap.com
Cell-Based Assays for Compound Evaluation
Cell-based assays are essential for evaluating the biological activity of this compound, particularly its antiviral and cytotoxic effects. nih.govavma.org These assays are typically performed in vitro using cultured cell lines. nih.gov
One common method is the plaque reduction assay, which is used to determine the concentration of a compound that inhibits viral replication by 50% (IC₅₀). avma.org In a study evaluating the efficacy of several antiviral drugs against feline herpesvirus type-1 (FHV-1), the median IC₅₀ for idoxuridine was determined to be 4.3 µM. avma.orgmedchemexpress.com This was established using a plaque assay on Crandell-Rees Feline Kidney (CRFK) cells. avma.org
Cytotoxicity assays are also performed to assess the toxic effects of the compound on host cells. avma.org These assays measure cell viability and proliferation. For instance, the cytotoxicity of idoxuridine has been evaluated in human embryonic lung (HEL) cells and CRFK cells. avma.orgmedchemexpress.com
The following table summarizes findings from a cell-based assay for this compound:
| Cell Line | Assay Type | Parameter | Result | Source |
| CRFK | Plaque Reduction Assay | IC₅₀ against FHV-1 | 4.3 µM | avma.orgmedchemexpress.com |
| L1210 and HT-29 | In vitro incubation | IdUrd substitution for thymidine in DNA | Quantified by HPLC | nih.gov |
| MCA-tk (HSV1-tk positive) | In vitro uptake study | Accumulation of [¹²⁵I]carbocyclic ddIVDU | Higher accumulation than in control cells | koreamed.org |
| BGM, L-132, HEL-299, RD | Plaque Assay | Titers of human enteric viruses | IDU pretreatment increased plaque titers | nih.gov |
These cell-based assays provide critical data on the compound's efficacy and potential toxicity, guiding further research and development. nih.govsterlingpharmasolutions.com
Cellular Uptake Assays
The investigation of this compound's transport into cells is fundamental to understanding its biological activity. Cellular uptake assays are designed to quantify the influx of the compound across the cell membrane. A common methodology involves the use of radiolabeled analogues, such as those labeled with Iodine-125 (¹²⁵I), to trace the molecule's journey into the cell.
In a typical assay, cultured cells, which can include tumor cell lines or cells expressing specific viral enzymes, are incubated in a medium containing the radiolabeled this compound at a specific concentration and temperature (e.g., 37°C) for various time periods. snmjournals.org Following the incubation, the cells are thoroughly washed with an ice-cold buffer solution, such as phosphate-buffered saline (PBS), to remove any extracellular compound. snmjournals.org The cells are then harvested, and the amount of intracellular radioactivity is quantified using a gamma counter. snmjournals.org This measurement allows for the determination of the rate and extent of uptake.
To distinguish between passive diffusion and carrier-mediated transport, competition assays can be performed. nih.gov In these experiments, the uptake of radiolabeled this compound is measured in the presence of an excess of a natural nucleoside, such as thymidine. nih.gov A significant reduction in the uptake of the radiolabeled compound in the presence of the competitor indicates that both molecules are utilizing the same membrane transport mechanism. nih.gov Furthermore, to confirm that the uptake is dependent on subsequent metabolic trapping (i.e., phosphorylation), studies often utilize thymidine kinase-deficient cell lines as a negative control. snmjournals.org A significantly lower uptake in these deficient cells compared to wild-type cells confirms that the cellular accumulation is largely dependent on enzymatic phosphorylation following transport. snmjournals.org
The data from these time-course and competition experiments provide crucial insights into the mechanisms governing the cellular entry of this compound, which is a prerequisite for its subsequent metabolic activation.
Enzymatic Assays for Substrate Affinity (e.g., HSV-1 TK phosphorylation)
The therapeutic potential of nucleoside analogues like this compound often relies on their selective phosphorylation by viral or cellular kinases. Enzymatic assays are crucial for determining the compound's affinity as a substrate for these enzymes, with a particular focus on Herpes Simplex Virus type 1 thymidine kinase (HSV-1 TK). researchgate.netnih.gov High affinity for the viral enzyme is a key requirement for efficient metabolic activation. nih.gov
One established method for evaluating substrate affinity involves monitoring the phosphorylation of a radiolabeled version of the nucleoside analogue. nih.gov In this type of assay, a purified enzyme, such as HSV-1 TK, is incubated with the radiolabeled compound (e.g., an ¹²⁵I-labeled analogue) and a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov The reaction is allowed to proceed for a set time, after which the reaction mixture is analyzed, often using high-performance liquid chromatography (HPLC), to separate the unphosphorylated nucleoside from its phosphorylated products (monophosphate, diphosphate, and triphosphate forms). nih.gov The amount of each phosphorylated species is quantified by detecting the radioactivity. This allows for the calculation of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ), which provide a quantitative measure of the enzyme's affinity and efficiency in phosphorylating the compound. nih.gov
For instance, studies on the closely related compound (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) have used this method to determine its kinetic parameters with different viral thymidine kinases. nih.gov
Table 1: Kinetic Parameters of [¹²⁵I]IVDU Phosphorylation by Viral Thymidine Kinases
| Enzyme | Kₘ (µM) | Reference |
|---|---|---|
| Equine Herpesvirus Type 1 (EHV-1) TK | 1.82 | nih.gov |
| Herpes Simplex Virus Type 1 (HSV-1) TK | 0.34 | nih.gov |
This table presents the Michaelis-Menten constant (Kₘ) values for the phosphorylation of [¹²⁵I]IVDU by EHV-1 and HSV-1 thymidine kinases. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. The data shows that HSV-1 TK has a significantly higher affinity for IVDU compared to EHV-1 TK. nih.gov
Another enzymatic assay approach measures the consumption of the phosphate donor, ATP. researchgate.net In this setup, the nucleoside analogue is incubated with the kinase and ATP. Samples are taken at different time points, and the ratio of ADP to ATP is determined by HPLC. researchgate.net An increase in the ADP/ATP ratio over time indicates that the nucleoside is being phosphorylated and is therefore a substrate for the enzyme. researchgate.net The rate of this conversion provides a measure of the substrate affinity. The results are often compared to the phosphorylation rates of natural nucleosides like thymidine or other known substrates to provide a relative measure of substrate efficiency. researchgate.net
These enzymatic assays are critical for structure-activity relationship studies, helping to elucidate how modifications to the nucleoside structure, such as the iodine at the 2'-position, influence its interaction with and phosphorylation by key enzymes like HSV-1 TK. nih.gov
Future Directions and Translational Research Potential
Elucidating Underexplored Molecular Targets
Key areas for exploration include:
Enzymatic Interactions: While its role as a substrate for thymidine (B127349) kinase is established, its interaction with other enzymes in the nucleotide synthesis pathway, such as thymidylate synthase (TS), warrants deeper investigation. scielo.bracs.org Studies on related 5-substituted 2'-deoxyuridine (B118206) monophosphate analogues have aimed to inhibit novel enzymes like the flavin-dependent thymidylate synthase (ThyX) found in pathogens, suggesting that 2'-Deoxy-2'-iodouridine could be a scaffold for developing inhibitors of unexploited enzymatic targets. acs.orgresearchgate.net
DNA Repair Pathways: By incorporating into DNA, this compound induces DNA damage. An underexplored area is the detailed cellular response to this specific type of damage. Investigating which DNA repair pathways are activated or inhibited following its incorporation could reveal new therapeutic vulnerabilities. Research on related compounds has shown that they can enhance nucleotide excision repair, suggesting a complex interplay with cellular repair mechanisms. biosynth.com
Signaling Cascades: The induction of apoptosis by this compound is a known outcome, but the precise signaling cascades triggered are not fully mapped. medchemexpress.commedchemexpress.com Future studies could use proteomic and transcriptomic approaches to identify the specific pro-apoptotic and anti-apoptotic proteins and pathways modulated by the compound, potentially revealing opportunities for combination therapies that target these pathways.
Rational Design of Next-Generation Analogs with Enhanced Selectivity and Potency
The rational design of new analogs of this compound is a promising avenue to improve its therapeutic index by increasing its selectivity for target cells and enhancing its potency. This involves systematic chemical modifications based on structure-activity relationship (SAR) studies. nih.gov The goal is to create derivatives with improved metabolic stability, better target enzyme affinity, and reduced off-target effects.
Key strategies in analog design include:
Sugar Moiety Modifications: Alterations to the deoxyribose sugar are critical. For instance, introducing a fluorine atom at the 2' position can stabilize the glycosidic bond, making the nucleoside more resistant to phosphorolytic cleavage by enzymes like thymidine phosphorylase. researchgate.netscielo.br This has led to the development of analogs like 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodo-uracil (FIAU). scielo.brscielo.br Another approach involves replacing the ring oxygen with sulfur to create 4'-thio-nucleosides, which have also shown increased stability. scielo.br
Base Modifications: Modifying the uracil (B121893) base, particularly at the C5 and C6 positions, can significantly alter biological activity. While the 5-iodo substitution is key to its function, further modifications can fine-tune its properties. For example, the synthesis of 5,6-disubstituted uridines has yielded compounds with antileukemic activities. jst.go.jp
Prodrug Strategies: Converting the nucleoside into a prodrug can enhance its bioavailability and cellular uptake. An example is the synthesis of 2'-Deoxy-5-iodouridine 3',5'-diacetate, an acetylated form that can be metabolized into the active compound, idoxuridine (B1674378).
The following table summarizes key structural modifications and their observed impact on the properties of this compound analogs.
| Modification Site | Modification Example | Resulting Analog | Impact on Properties | Reference(s) |
| Sugar Moiety (C2') | Addition of Fluorine (arabino config.) | FIAU (1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodo-uracil) | Increased resistance to phosphorolysis; substrate for HSV1-tk. | scielo.br, scielo.br |
| Sugar Moiety (C2') | Addition of Fluorine (ribo config.) | FIRU (1-(2-deoxy-2-fluororibo-furanosyl)-5-iodouracil) | Increased resistance to phosphorolysis; substrate for HSV1-tk. | scielo.br, scielo.br, researchgate.net |
| Sugar Moiety (C4') | Oxygen replaced by Sulfur | ITdU (5-iodo-4'-thio-2'-deoxyuridine) | Less susceptible to catabolism than IUdR; better in vivo stability. | researchgate.net, scielo.br |
| Base (C6) | Addition of Phenylthio group | 6-Phenylthiouridine derivatives | Exhibited antileukemic activity. | jst.go.jp |
| Hydroxyl Groups | Acetylation at 3' and 5' positions | 2'-Deoxy-5-iodouridine 3',5'-diacetate | Functions as a prodrug of idoxuridine. |
Development of this compound-Based Diagnostic Probes for Molecular Imaging (e.g., PET, SPECT)
A highly significant area of translational research is the use of radiolabeled this compound and its analogs as probes for non-invasive molecular imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govcarelonmedicalbenefitsmanagement.com These probes act as markers for cellular proliferation or for monitoring gene therapy, as their uptake and retention correlate with DNA synthesis or the expression of a specific reporter gene like herpes simplex virus type 1 thymidine kinase (HSV1-tk). nih.govnih.gov
The development of these diagnostic probes involves labeling the nucleoside with a positron-emitting (e.g., ¹⁸F, ¹²⁴I) or gamma-emitting (e.g., ¹²³I, ¹²⁵I, ¹³¹I) radionuclide. nih.govnih.govresearchgate.net
PET Imaging: Analogs such as 5-[¹²⁴I]Iodo-2'-deoxyuridine ([¹²⁴I]IUdR) have been used for PET imaging to visualize cell proliferation in tumors. nih.gov Fluorinated analogs like 2'-deoxy-2'-[¹⁸F]fluoro-5-iodo-1-β-D-arabinofuranosyluracil ([¹⁸F]FIAU) are extensively studied as PET probes for imaging HSV1-tk gene expression, a common strategy in gene therapy protocols. researchgate.netnih.gov
SPECT Imaging: Radioiodinated versions, such as [¹³¹I]IUdR, have been used with SPECT to image uptake in brain tumors. researchgate.net SPECT offers a more widely available and cost-effective imaging modality, and probes like [¹²³I]-FIRU have been assessed for their ability to detect different levels of HSV1-tk gene expression. researchgate.net
The table below details various radiolabeled probes based on this compound and its analogs.
| Radiotracer | Isotope | Imaging Modality | Primary Application | Reference(s) |
| [¹²⁴I]IUdR | ¹²⁴I | PET | Imaging cell proliferation in gliomas. | nih.gov |
| [¹³¹I]IUdR | ¹³¹I | SPECT | Imaging uptake in primary brain tumors. | researchgate.net |
| [¹²⁵I]IUdR | ¹²⁵I | Autoradiography/Preclinical SPECT | DNA synthesis marker. | researchgate.net |
| [¹⁸F]FIAU | ¹⁸F | PET | Imaging HSV1-tk reporter gene expression. | researchgate.net, nih.gov |
| [¹²³I]FIRU | ¹²³I | SPECT | Detecting levels of HSV1-tk gene expression. | researchgate.net |
| [¹⁸F]FIAC | ¹⁸F | PET | Imaging HSV1-tk reporter gene expression. | nih.gov |
| [¹²⁵I]ITdU | ¹²⁵I | Autoradiography/Preclinical SPECT | DNA synthesis marker with high in vivo stability. | researchgate.net, scielo.br |
Integration with Emerging Therapeutic Modalities and Combination Therapies
The future clinical utility of this compound may be significantly enhanced by integrating it into combination therapies with other established and emerging cancer treatments. As a DNA-damaging agent, it has the potential to synergize with modalities that rely on or are enhanced by the presence of DNA damage and genomic instability.
Radiotherapy: A key area of synergy is with radiation. The iodine atom in this compound is a high-Z element that can enhance the local absorption of radiation, acting as a radiosensitizer. Studies have explored the combination of intracerebral delivery of the compound with synchrotron stereotactic radiation for glioma therapy, demonstrating a dose-enhancement effect.
Chemotherapy: Combining this compound with other chemotherapeutic agents could overcome drug resistance and improve efficacy. It has been investigated in combination with agents like hydroxyurea. nih.gov Furthermore, related compounds have been shown to sensitize tumors to conventional chemotherapies such as 5-fluorouracil (B62378) and cisplatin. science.gov
Targeted Therapies: Emerging targeted therapies, such as inhibitors of specific DNA repair proteins (e.g., PARP inhibitors) or cell cycle checkpoint proteins, are a natural fit for combination with DNA-damaging agents. By incorporating into DNA, this compound creates the very lesions that make cancer cells dependent on these pathways, potentially creating a synthetic lethal interaction.
Immunotherapy: There is a growing understanding that inducing immunogenic cell death (ICD) can turn a "cold" tumor (not recognized by the immune system) into a "hot" one, thereby improving the efficacy of immunotherapy agents like checkpoint inhibitors. amritahospitals.org The DNA damage and apoptosis caused by this compound could potentially trigger ICD, suggesting a rationale for combining it with immunotherapies to enhance anti-tumor immune responses.
The continued exploration of these future directions holds the key to translating the fundamental biochemistry of this compound into novel and effective clinical applications for both diagnosis and therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2'-Deoxy-2'-iodouridine, and what challenges arise due to iodine’s steric bulk?
- Methodological Answer : Synthesis typically involves halogenation at the 2' position of deoxyuridine. A common approach is tosylation followed by nucleophilic substitution with iodide. For example, in fluorinated analogs, 3′-O-acetyl-5′-O-tosyl intermediates are treated with DBU to form cyclonucleosides, which can then undergo iodide substitution . Challenges include iodine’s larger atomic radius compared to fluorine, which may reduce reaction efficiency or require optimized solvents (e.g., DMF) and elevated temperatures. Purification often employs reverse-phase HPLC or column chromatography to isolate the iodinated product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm iodine’s position via coupling constants and chemical shifts (e.g., deshielding effects at C2').
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: 354.1 g/mol for CHINO).
- X-ray Crystallography : To resolve spatial conformation, particularly the C2'-endo vs. C3'-endo sugar puckering influenced by iodine’s steric effects .
Q. What safety protocols are recommended for handling halogenated nucleosides like this compound?
- Methodological Answer : While specific data on the iodinated form is limited, protocols for 2'-Deoxyuridine (CAS 951-78-0) provide a baseline:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and tightly sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Waste Disposal : Halogenated waste should be segregated and treated as hazardous due to potential toxicity .
Advanced Research Questions
Q. How does 2'-iodo substitution influence antiviral activity compared to 2'-fluoro or 2'-hydroxyl analogs?
- Methodological Answer : Iodine’s larger size and polarizability may enhance steric hindrance in viral polymerase active sites. For example, 2'-fluoro analogs inhibit viral replication by competing with natural nucleotides, as seen in azvudine (anti-HIV/COVID-19) . To compare:
- Enzymatic Assays : Measure IC values against viral polymerases (e.g., HIV RT) using H-labeled nucleotide incorporation.
- Cellular Toxicity : Assess selectivity via cytotoxicity assays (e.g., CC in Vero cells) .
- Structural Modeling : Molecular docking to evaluate iodine’s interaction with polymerase residues .
Q. What experimental strategies assess the impact of 2'-iodouridine on nucleic acid duplex stability?
- Methodological Answer :
- Thermal Denaturation () : Compare of oligonucleotides containing 2'-iodo vs. 2'-deoxy or 2'-fluoro modifications. Iodine’s polarizability may stabilize duplexes via hydrophobic interactions, unlike destabilizing arabinose substitutions .
- Circular Dichroism (CD) : Monitor changes in helical geometry (e.g., A-form vs. B-form transitions).
- Nuclease Resistance : Incubate with DNase/RNase and analyze degradation via gel electrophoresis or HPLC .
Q. How can researchers resolve contradictions in reported efficacy of halogenated nucleosides across enzymatic assays?
- Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., human vs. viral kinases). Strategies include:
- Enzyme-Specific Profiling : Test activation by thymidine kinase isoforms (e.g., HSV-1 TK vs. human TK1) .
- Metabolic Tracing : Use C-labeled 2'-iodouridine to track phosphorylation efficiency via TLC.
- Cross-Study Validation : Replicate assays under standardized conditions (pH, ion concentration) .
Q. What strategies enhance nuclease resistance in oligonucleotides incorporating 2'-iodouridine?
- Methodological Answer :
- Backbone Modification : Combine 2'-iodo with phosphorothioate linkages to reduce exonuclease cleavage.
- Sugar Conformation : Leverage iodine’s preference for C3'-endo puckering, which mimics RNA and resists nucleases .
- In Vivo Stability Testing : Administer modified oligonucleotides in animal models and quantify intact strands in plasma via LC-MS .
Q. How can mechanistic studies elucidate 2'-iodouridine’s incorporation into viral polymerases?
- Methodological Answer :
- Pre-Steady-State Kinetics : Measure (polymerization rate) and (binding affinity) using stopped-flow assays.
- Crystallography : Co-crystallize polymerase-2'-iodouridine triphosphate complexes to visualize active-site interactions (e.g., steric clashes with conserved residues) .
- Resistance Mutagenesis : Engineer polymerases with mutations (e.g., YMDD motif) to identify resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
